molecular formula C20H21NO B2634212 1-[4-(tert-butyl)benzyl]-2(1H)-quinolinone CAS No. 866155-79-5

1-[4-(tert-butyl)benzyl]-2(1H)-quinolinone

Cat. No.: B2634212
CAS No.: 866155-79-5
M. Wt: 291.394
InChI Key: VMUBNXUJSZTKBJ-UHFFFAOYSA-N
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Description

1-[4-(tert-butyl)benzyl]-2(1H)-quinolinone is a synthetic organic compound that belongs to the quinolinone family This compound is characterized by the presence of a quinolinone core structure substituted with a tert-butylbenzyl group

Preparation Methods

The synthesis of 1-[4-(tert-butyl)benzyl]-2(1H)-quinolinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-tert-butylbenzyl chloride and 2-quinolinone.

    Nucleophilic Substitution: The 4-tert-butylbenzyl chloride undergoes nucleophilic substitution with 2-quinolinone in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

    Reaction Conditions: The reaction mixture is heated to reflux for several hours to ensure complete conversion.

    Purification: The crude product is purified using column chromatography to obtain the desired this compound in high yield.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity on a larger scale.

Chemical Reactions Analysis

1-[4-(tert-butyl)benzyl]-2(1H)-quinolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced quinolinone derivatives.

    Substitution: The tert-butylbenzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[4-(tert-butyl)benzyl]-2(1H)-quinolinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth. The exact molecular targets and pathways depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

1-[4-(tert-butyl)benzyl]-2(1H)-quinolinone can be compared with other similar compounds, such as:

    Quinolinone Derivatives: Compounds with different substituents on the quinolinone core, such as 1-benzyl-2(1H)-quinolinone or 1-(4-methylbenzyl)-2(1H)-quinolinone.

    Indole Derivatives: Compounds with an indole core structure, such as 1-(4-tert-butylbenzyl)-2(1H)-indolinone.

    Benzyl Derivatives: Compounds with different benzyl substituents, such as 1-(4-chlorobenzyl)-2(1H)-quinolinone.

The uniqueness of this compound lies in its specific tert-butylbenzyl substitution, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-[(4-tert-butylphenyl)methyl]quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO/c1-20(2,3)17-11-8-15(9-12-17)14-21-18-7-5-4-6-16(18)10-13-19(21)22/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMUBNXUJSZTKBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C(=O)C=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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